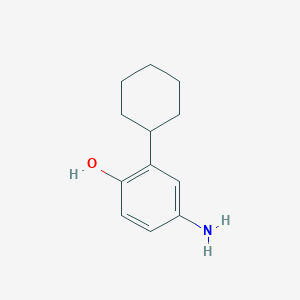

4-Amino-2-cyclohexylphenol

Description

Contextual Significance within Substituted Phenol (B47542) and Amine Chemistry

Substituted phenols and aromatic amines are foundational classes of organic compounds with immense importance in both industrial and academic research. Phenolic compounds are precursors to a vast array of products, including polymers, dyes, and pharmaceuticals. Similarly, aromatic amines are crucial intermediates in the synthesis of agrochemicals, materials, and active pharmaceutical ingredients. 4-Amino-2-cyclohexylphenol resides at the intersection of these two critical chemical families, inheriting the reactive characteristics of both the phenol and aniline (B41778) moieties. The presence of the cyclohexyl substituent further modulates its physical and chemical properties, such as solubility and steric hindrance, making it a distinct entity within the broader class of aminophenols. The strategic placement of the amino, hydroxyl, and cyclohexyl groups on the benzene (B151609) ring allows for regioselective chemical transformations, offering a versatile platform for the synthesis of more complex molecules.

Historical Perspectives on Related Aminophenol and Cyclohexylphenol Chemistry

The study of aminophenols dates back to the 19th century, with the three simple isomers (2-aminophenol, 3-aminophenol, and 4-aminophenol) being well-characterized and widely used in various applications, most notably as photographic developers and as precursors for dyes and pharmaceuticals. google.com For instance, 4-aminophenol (B1666318) is a key intermediate in the industrial synthesis of the common analgesic, paracetamol. google.com The chemistry of cyclohexylphenols also has a long history, with early research focusing on their synthesis via the alkylation of phenols with cyclohexene (B86901) or cyclohexanol (B46403). google.com These compounds have found utility as antioxidants, disinfectants, and as monomers for specialty polymers. google.comlookchem.com The development of synthetic methodologies for these parent compound classes, such as electrophilic aromatic substitution and catalytic amination, has paved the way for the preparation of more complex derivatives like this compound.

Structural Archetype in Organic Synthesis and Materials Design

The molecular architecture of this compound makes it a valuable building block in organic synthesis. The amino group can readily undergo diazotization, acylation, and alkylation reactions, while the phenolic hydroxyl group can be derivatized through etherification and esterification. The aromatic ring itself is susceptible to further electrophilic substitution, with the existing substituents directing the regiochemical outcome of such reactions. This multifunctionality allows for the construction of a diverse library of derivatives from a single starting material.

In the realm of materials design, the bifunctional nature of this compound is particularly advantageous. It can be envisioned as a monomer for the synthesis of high-performance polymers such as polyamides, polyimides, and polybenzoxazines. The incorporation of the bulky cyclohexyl group can enhance the thermal stability and mechanical properties of the resulting polymers, while also potentially lowering their dielectric constant and water absorption, which are desirable characteristics for advanced electronic materials.

Interdisciplinary Research Landscape Involving this compound

The unique combination of functional groups in this compound opens up avenues for its application in various interdisciplinary research areas. In medicinal chemistry, the aminophenol scaffold is a common feature in many biologically active molecules. The introduction of a cyclohexyl group can modulate the lipophilicity and metabolic stability of a potential drug candidate, influencing its pharmacokinetic and pharmacodynamic profile. uniroma1.itindianabiosciences.org While specific research on the biological activity of this compound is limited, related structures have been investigated for a range of therapeutic targets. ontosight.ai

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₁₇NO |

| Molecular Weight | 191.27 g/mol |

| CAS Number | 92903-03-2 |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| InChI Key | QDUSBPJVNWUNJH-UHFFFAOYSA-N |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-cyclohexylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,14H,1-5,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDUSBPJVNWUNJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=C(C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404805 | |

| Record name | 4-amino-2-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92903-03-2 | |

| Record name | 4-amino-2-cyclohexylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-2-CYCLOHEXYLPHENOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of 4 Amino 2 Cyclohexylphenol

Strategies for Carbon-Carbon Bond Formation in Cyclohexylphenolic Scaffolds

The foundational step in synthesizing 4-Amino-2-cyclohexylphenol is the construction of the cyclohexylphenol backbone. This is primarily achieved through the catalytic alkylation of phenol (B47542) with either cyclohexene (B86901) or cyclohexanol (B46403). researchgate.netpsu.edu This process, known as Friedel-Crafts alkylation, can be guided by various catalytic systems to achieve the desired product. researchgate.net

Catalytic Alkylation of Phenols with Cyclohexene or Cyclohexanol

The alkylation of phenol with cyclohexene or cyclohexanol is a widely studied reaction that yields a mixture of products, including 2-cyclohexylphenol (B93547) (o-cyclohexylphenol), 4-cyclohexylphenol (B75765) (p-cyclohexylphenol), and cyclohexyl phenyl ether. researchgate.netresearchgate.net The distribution of these products is heavily dependent on the catalyst and reaction conditions. researchgate.net

Heterogeneous Catalysis in Cyclohexylphenol Synthesis

Solid acid catalysts are frequently employed in the synthesis of cyclohexylphenols due to their ease of separation from the reaction mixture and potential for reuse. These catalysts provide acidic sites on their surface that facilitate the alkylation reaction.

Zirconium Phosphates: Nanoparticles of zirconium phosphate (B84403) have been demonstrated as effective and recyclable solid acid catalysts for the alkylation of phenol. researchgate.netcjcatal.com These materials possess Brønsted acid sites which are crucial for the catalytic activity. researchgate.netcjcatal.com Studies have shown that hexagonal zirconium phosphate nanoparticles can lead to excellent conversion of phenol and high selectivity towards 4-cyclohexylphenol under solvent-free conditions. researchgate.netrsc.org In some cases, zirconium phosphate selectively produces the C-alkylation product with high selectivity. rsc.orgrsc.org

γ-Alumina (γ-Al2O3): This material is another important solid acid catalyst used in the synthesis of cyclohexylphenols. psu.edursc.org It is often used as a catalyst support but can also act as a catalyst itself. thepharmajournal.com For instance, the alkylation of phenol with cyclohexene over γ-Al2O3 in supercritical carbon dioxide has been investigated, showing high conversion and selectivity towards o-cyclohexylphenol. psu.edu The performance of γ-Al2O3 can be influenced by the presence of water, which can deactivate the catalyst. psu.edursc.org

The table below summarizes the performance of some heterogeneous catalysts in the alkylation of phenol.

| Catalyst | Alkylating Agent | Major Product(s) | Key Findings | Reference(s) |

| Zirconium Phosphate | Cyclohexanol | 4-Cyclohexylphenol | High conversion and selectivity under solvent-free conditions. | researchgate.netrsc.org |

| γ-Alumina (γ-Al2O3) | Cyclohexene/Cyclohexanol | o-Cyclohexylphenol | Effective in supercritical CO2; water inhibits catalyst performance. | psu.edursc.org |

| Zeolite-Y | Cyclohexene | p-Cyclohexylphenol | Optimal conditions lead to high yield and selectivity. | scientific.net |

| Montmorillonite K10 | Cyclopentanol | 2-Cyclopentylphenol | Achieves regioselective alkylation. | rsc.org |

Homogeneous Catalysis Approaches for Cyclohexylphenol Formation

Homogeneous catalysts, such as mineral acids and Lewis acids, have also been used for the synthesis of cyclohexylphenols. researchgate.netunive.it For example, aluminum triphenolate is an industrial homogeneous catalyst for the alkylation of phenol. whiterose.ac.uk While often highly active, a significant drawback of homogeneous catalysts is the difficulty in their separation from the product mixture. researchgate.net

Positional Selectivity Control in Alkylation Reactions

Controlling the position of the incoming cyclohexyl group on the phenol ring (ortho vs. para) is a critical aspect of the synthesis. researchgate.net The ortho/para product ratio is influenced by factors such as the catalyst type, reaction temperature, and the nature of the alkylating agent. researchgate.netunive.it

For instance, in the alkylation of phenol with cyclohexene, some solid acid catalysts like Amberlyst-15 tend to produce an ortho/para ratio close to 2. unive.it In contrast, homogeneous catalysts like methanesulfonic acid can yield a higher and more variable ortho/para ratio. unive.itunive.it The formation of cyclohexyl phenyl ether as an intermediate can also influence the final regioselectivity, as it can rearrange to form alkylphenols. unive.it The use of specific catalysts, such as certain rhenium complexes, has been shown to achieve regioselective alkylation at either the ortho- or para-position. nih.gov

Green Chemistry Approaches in Cyclohexylphenol Synthesis

In an effort to develop more environmentally friendly chemical processes, green chemistry principles have been applied to the synthesis of cyclohexylphenols. A notable example is the use of supercritical carbon dioxide (scCO2) as a reaction medium. psu.edursc.orgbhu.ac.in

scCO2 is a non-toxic, non-flammable, and inexpensive solvent that offers several advantages, including enhanced mass transport and easier product separation. psu.eduepa.gov The alkylation of phenol with cyclohexene over γ-Al2O3 in scCO2 has been successfully demonstrated, showcasing a pathway towards a greener synthesis of cyclohexylphenol. psu.edursc.org This approach can be part of a two-step process where cyclohexanol is first dehydrated to cyclohexene over the same catalyst, followed by the alkylation of phenol. psu.edursc.org

Methodologies for Amino Group Incorporation and Modification

Once the 2-cyclohexylphenol scaffold is synthesized, the next critical step is the introduction of an amino group at the para-position of the hydroxyl group to yield this compound. A common and effective strategy for this transformation involves a two-step process: nitration followed by reduction.

This classical approach first introduces a nitro group (-NO2) onto the aromatic ring, which then acts as a precursor to the amino group. nih.gov The nitration of o-cyclohexylphenol would be expected to yield 2-cyclohexyl-4-nitrophenol, among other isomers. nih.gov This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

Following the nitration, the nitro group is reduced to an amino group (-NH2). A variety of reducing agents can be employed for this purpose. A widely used method for the reduction of nitroarenes is the use of iron filings in an acidic medium. google.com This method is advantageous due to its cost-effectiveness and efficiency. The reaction proceeds by the transfer of electrons from the iron metal to the nitro group, leading to its reduction. The final step would involve neutralization and workup to isolate the desired this compound. Other reduction methods, such as catalytic hydrogenation, can also be employed.

Reductive Amination Strategies for Amine Introduction

Reductive amination is a versatile method for the formation of amines from carbonyl compounds. In the context of synthesizing this compound, this strategy would typically involve the reaction of a suitable ketone or aldehyde precursor with an amine source, followed by reduction.

A plausible precursor for this route is 2-cyclohexyl-p-benzoquinone. The synthesis would proceed by the reaction of the quinone with ammonia (B1221849) or a protected amine equivalent to form an imine or enamine intermediate. This intermediate is then reduced in situ to the desired aminophenol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). The latter is often preferred due to its milder nature and its selectivity for reducing the iminium ion over the ketone. youtube.com

Alternatively, a ketone or aldehyde can be reacted with a primary amine to form a secondary amine, or a secondary amine to form a tertiary amine. youtube.com For the synthesis of a primary amine like this compound, ammonia is the typical nitrogen source. youtube.com

Catalytic Reduction of Nitroaromatic Precursors to Aminophenols

A widely employed and efficient method for the synthesis of aromatic amines is the catalytic reduction of the corresponding nitroaromatic compounds. For this compound, the direct precursor would be 2-cyclohexyl-4-nitrophenol. This precursor can be synthesized by the nitration of 2-cyclohexylphenol.

The reduction of the nitro group to an amine can be achieved using various catalytic systems. Noble metal catalysts such as palladium, platinum, and gold have demonstrated high efficacy in such reductions. nih.gov These metals are typically supported on materials like activated carbon, alumina, or titania to enhance their activity and stability. nih.govacs.org The reaction is commonly carried out under a hydrogen atmosphere or by using transfer hydrogenation reagents like hydrazine (B178648) or sodium borohydride. researchgate.net

Recent research has also explored the use of more earth-abundant and cost-effective metal nanoparticles, including copper, silver, and iron, for the reduction of nitrophenols. nih.govmdpi.com These catalysts often exhibit excellent activity and can be recycled and reused multiple times. nih.gov The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity.

Table 1: Catalyst Systems for the Reduction of Nitrophenols

| Catalyst | Support | Reducing Agent | Solvent | Key Findings |

| Au Nanoparticles | TiO₂ | NaBH₄ | Water | High catalytic activity for 4-nitrophenol (B140041) reduction. acs.org |

| Ag Nanoparticles | Polydopamine-Magnetite | NaBH₄ | Water | Good recyclability and activity. nih.gov |

| Cu Nanoparticles | Polydopamine-Magnetite | NaBH₄ | Water | Environmentally friendly and as active as some silver-based catalysts. nih.gov |

| Pt/HY Zeolite | HY Zeolite | H₂ | Not Specified | Effective for hydrodeoxygenation and reduction of substituted phenols. researchgate.net |

| Co₂P | Zeolites | H₂ | Not Specified | Used for one-pot hydroalkylation and subsequent reductions. researchgate.netresearchgate.net |

Direct Amination of Phenols with Ammonia and Hydrogen over Specific Catalysts

The direct amination of phenols represents a more atom-economical approach to synthesizing aminophenols. This method involves the reaction of a phenol with ammonia and hydrogen at elevated temperatures and pressures over a suitable catalyst.

For the synthesis of this compound, the starting material would be 2-cyclohexylphenol. guidechem.comguidechem.com A patent describes a process for the preparation of aromatic amines from phenols using a supported palladium catalyst. This catalyst system may also contain elements from group 1b, 2b, or 7b of the periodic table, as well as iron, cobalt, or nickel, often in the presence of an inorganic base. google.com Such catalysts possess both aminating and dehydrogenating properties, facilitating the direct conversion of the hydroxyl group to an amino group. google.com

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be designed using either convergent or divergent strategies.

A divergent synthesis would begin with a common intermediate, such as 2-cyclohexylphenol. This precursor can then be subjected to different reaction pathways to yield the final product. For instance, nitration of 2-cyclohexylphenol followed by reduction represents one branch. nih.gov An alternative branch from the same starting material would be direct amination. google.com

A convergent synthesis , on the other hand, would involve the separate synthesis of two or more fragments that are then combined in the final stages of the synthesis. For this compound, a possible convergent approach could involve the coupling of a cyclohexyl-containing fragment with a pre-functionalized aminophenol derivative. For example, a Grignard reagent derived from cyclohexyl bromide could be coupled with a suitably protected and halogenated p-aminophenol derivative.

Stereochemical Control and Diastereoselective Synthesis

The structure of this compound contains a stereocenter at the point of attachment of the cyclohexyl ring to the phenol, and the cyclohexyl ring itself can have stereoisomers depending on its substitution pattern. This introduces the possibility of diastereomers.

Achieving stereochemical control is a significant challenge in the synthesis of such molecules. The choice of synthetic route and reaction conditions can influence the stereochemical outcome. google.com For instance, in catalytic hydrogenations, the catalyst surface can direct the approach of the substrate, leading to a preference for one stereoisomer over another.

The use of chiral catalysts or auxiliaries is a common strategy for achieving stereoselective synthesis. nih.govrsc.org While specific literature on the stereoselective synthesis of this compound is not prominent, principles from the stereoselective synthesis of other chiral amines and amino acids can be applied. nih.govrsc.orgnih.gov For example, a chiral auxiliary could be attached to the amine or phenol group to direct the introduction of the cyclohexyl group in a stereoselective manner.

Functional Group Compatibility and Strategic Protection/Deprotection

The synthesis of this compound requires careful consideration of functional group compatibility. The phenol and amino groups are both reactive and may interfere with certain reaction conditions. Therefore, the use of protecting groups is often necessary. google.comutdallas.edu

The phenolic hydroxyl group is acidic and can be deprotonated by bases. It can also act as a nucleophile. To prevent unwanted side reactions, it can be protected as an ether (e.g., benzyl (B1604629) or methyl ether) or a silyl (B83357) ether (e.g., tert-butyldimethylsilyl ether). These groups are generally stable under a variety of reaction conditions and can be selectively removed at a later stage.

The amino group is nucleophilic and basic. It can be protected as a carbamate (B1207046) (e.g., Boc or Cbz) or an amide (e.g., acetyl). utdallas.edu The choice of protecting group depends on the specific reaction conditions to be employed in subsequent steps. For example, the Boc group is stable to many reagents but is easily removed under acidic conditions. The acetyl group is more robust but can be removed by hydrolysis. utdallas.edu

A general reference for the selection, introduction, and removal of protecting groups is "Protective Groups in Organic Synthesis" by Theodora Green. google.com

Catalytic Applications of 4 Amino 2 Cyclohexylphenol and Its Derivatives

Ligand Design and Synthesis for Transition Metal Catalysis

The design of ligands is a cornerstone of developing effective transition metal catalysts. Aminophenol derivatives offer a tunable platform where both steric and electronic properties can be modified to achieve desired catalytic activity and selectivity.

Aminophenol-based ligands are highly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. researchgate.net Their ability to form stable complexes with a variety of transition metals has led to applications in numerous synthetic transformations. mit.edu For instance, a mononuclear palladium complex featuring a non-innocent aminophenol ligand has been shown to be an exceptionally active, phosphine-free catalyst for Suzuki and Glaser-Hay C-C coupling reactions. rsc.org This catalyst system operates under mild, room-temperature conditions and demonstrates the practical utility of these ligands in forming valuable chemical bonds. rsc.org The applications of these ligands are expanding, with research highlighting their roles in bioinspired alcohol oxidation and catalytic C-H amination of organic azides.

The introduction of bulky substituents, such as the cyclohexyl group in 4-amino-2-cyclohexylphenol, creates sterically hindered ligands. This steric bulk is not an impediment but a crucial design element for controlling reaction selectivity. mdpi.com Sterically hindered amines and related compounds are vital in organic synthesis and catalysis, for example, as non-nucleophilic bases or specialized ligands. mdpi.com In the context of aminophenol ligands, bulky groups like tert-butyl or cyclohexyl create a well-defined pocket around the metal center. rsc.orgnih.gov This architecture can influence the trajectory of incoming substrates, thereby dictating the regioselectivity or stereoselectivity of the transformation. Research has focused on the catalytic applications of transition metal complexes based on such sterically hindered o-aminophenol type ligands to enhance their performance in selective chemical reactions. researchgate.net

A key feature of aminophenol ligands is their "redox non-innocence," a concept that has become central to modern catalyst design. caltech.eduacs.org A ligand is considered non-innocent if its oxidation state in a metal complex is ambiguous, meaning the ligand itself can actively participate in redox processes alongside the metal center. nih.govcaltech.edu Aminophenol ligands are a classic example, capable of existing in at least three distinct redox states: the dianionic aminophenolate, the monoanionic iminosemiquinonate radical, and the neutral iminoquinone form.

This property allows the ligand to function in several ways within a catalytic cycle:

Electron Reservoir : The ligand can accept or donate electrons, allowing the central metal to maintain a more stable and common oxidation state during multi-electron transformations, such as oxidative addition and reductive elimination. nih.govacs.org This avoids the need for the metal to access energetically unfavorable high or low oxidation states. acs.org For example, in certain palladium-catalyzed coupling reactions, the redox-active aminophenol ligand acts as an electron reservoir, making the use of additional chemical reagents unnecessary. rsc.org

Active Participant : The ligand can be directly involved in the breaking and forming of covalent bonds with the substrate. acs.org The generation of reactive ligand-radicals can enable cooperative activation of substrates that would be difficult to achieve with the metal center alone. acs.org

The study of the structure-bonding correlation of o-aminophenol based redox non-innocent ligands is a flourishing field of research, as their ability to confer multi-electron reactivity to a metal complex is pivotal for catalysis.

| Redox State of Ligand | Formal Charge | Description |

| o-amidophenolate | (2-) | Fully reduced dianionic form. |

| o-iminosemiquinonate | (1-) | One-electron oxidized radical monoanion. |

| o-iminoquinone | (0) | Two-electron oxidized neutral form. |

Small Molecule Activation Mediated by this compound Ligands

The activation of small, abundant molecules is a significant goal in catalysis for sustainable chemistry. Metal complexes incorporating this compound and related ligands have shown promise in this area, particularly for the activation of oxygen and the reduction of carbon dioxide. researchgate.net

The activation of molecular oxygen (O₂) by transition metal complexes is a foundational process in both biological systems and industrial chemistry. nih.gov Research into iron(II)-2-aminophenolate complexes has provided insights into their dioxygen reactivity. The nature of the aminophenol ligand, specifically its ability to donate both protons and electrons, plays a critical role in influencing the rates of reaction with O₂. Depending on the specific ligand and metal combination, the reaction with oxygen can trigger oxidation based at the iron center, at the ligand, or a combination of both. This tunability is crucial for mimicking the function of enzymes like 2-aminophenol (B121084) dioxygenases and for designing catalysts for selective oxidation reactions, where O₂ is used as a green and inexpensive oxidant. nih.gov

The catalytic reduction of carbon dioxide (CO₂) into valuable chemical feedstocks is a highly sought-after strategy for establishing an artificial carbon cycle. nih.govwestminster.ac.uk Aminophenol-type ligands have been incorporated into sophisticated catalyst designs to tackle this challenge. In one notable example, a dinuclear nickel complex featuring a redox-active aminophenol-based ligand was developed for the electrocatalytic reduction of CO₂ to carbon monoxide (CO). nih.gov

Key findings from this research highlight the importance of metal-ligand cooperation:

Redox-Active Ligand Role : The ligand's redox-active framework effectively modulates electron injection and transfer during the catalytic cycle. nih.gov

Bimetallic Synergy : A secondary metal site in the complex acts as a Lewis acid, cooperating with the primary site to facilitate the crucial step of C–O bond activation and cleavage in the CO₂ molecule. nih.gov

This bio-inspired approach, which mimics aspects of the natural NiFe-carbon monoxide dehydrogenase (NiFe-CODH) enzyme, underscores the significant role that rationally designed aminophenol ligands play in developing efficient catalysts for CO₂ reduction. nih.gov

| Catalyst System | Target Reaction | Key Ligand Feature | Mechanism Highlight |

| Dinickel Complex with Aminophenol-type Ligand | CO₂ → CO | Redox-active framework | Bimetallic cooperation for C-O bond cleavage. |

Hydrogen Evolution Processes

Derivatives of this compound are recognized for their potential in constructing metal complexes that catalyze the hydrogen evolution reaction (HER). Aminophenol-based ligands, in general, have a significant and growing impact on catalysis research, including their use in small molecule activation and hydrogen evolution processes . The efficacy of these systems relies on the strong electronic coupling and cooperation between the central metal ion and the aminophenol-derived ligand .

Transition metal complexes, particularly those with earth-abundant metals like cobalt and nickel, are at the forefront of research for efficient hydrogen production catalysts mdpi.comresearchgate.net. The aminophenol ligand can be systematically modified to tune the electronic properties of the metal center, thereby optimizing the catalytic cycle for proton reduction. For instance, cobalt complexes featuring ligands with nitrogen and oxygen donor atoms, characteristic of aminophenols, are actively investigated for both electrochemical and photochemical hydrogen evolution nih.govnih.govresearchgate.net. The mechanism often involves the metal center cycling through different oxidation states, facilitated by the redox-active nature of the aminophenol ligand, to enable the two-electron reduction of protons to molecular hydrogen nih.gov. While specific studies focusing exclusively on this compound are not extensively detailed, the broader class of aminophenol-containing metal complexes serves as a strong precedent for its utility in this critical area of renewable energy research researchgate.net.

Application in Cross-Coupling Methodologies

The presence of both a nucleophilic amino group and a hydroxyl group makes this compound and its derivatives valuable substrates and ligands in chemoselective cross-coupling reactions.

Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C-O and C-N bonds. For aminophenol substrates like this compound, the key challenge is achieving selectivity between O-arylation and N-arylation. Research has demonstrated that this selectivity can be effectively controlled by the choice of ligand and reaction conditions rsc.orgmdpi.com.

For the selective O-arylation of 4-aminophenols, a catalyst system employing copper(I) iodide (CuI) with the ligand trans-N,N′-dimethyl-1,2-cyclohexanediamine (CyDMEDA) has proven effective nih.govrsc.org. The bulky cyclohexyl group at the ortho position of this compound would likely further favor O-arylation under these conditions by sterically hindering the amino group.

Conversely, achieving selective N-arylation of 4-aminophenols with copper catalysts can be more challenging. However, specific ligand systems have been developed to favor the formation of the C-N bond over the C-O bond nih.gov. The choice of solvent and base is also critical in directing the chemoselectivity of the reaction rsc.org. The interplay between the electronic properties of the aryl halide and the steric environment of the aminophenol derivative are key factors in optimizing these transformations.

Table 1: Conditions for Copper-Catalyzed Selective Arylation of 4-Aminophenol (B1666318) Derivatives This table is a representative summary based on studies with 4-aminophenol.

| Arylation Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|---|

| O-Arylation | CuI | CyDMEDA | K₃PO₄ / Cs₂CO₃ | 1,4-Dioxane (B91453) | 110 | Good to Excellent |

| N-Arylation | CuI | Specific N-donor ligands | Varies | Varies | Varies | Moderate to Good |

The Buchwald-Hartwig amination is a premier palladium-catalyzed method for forming C-N bonds and is highly applicable to the N-arylation of aminophenols chemrxiv.org. For substrates like this compound, palladium catalysis offers a highly selective route to the N-arylated product, often with exceptional yields and functional group tolerance rsc.orgmdpi.com.

The success of this reaction hinges on the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. Ligands such as BrettPhos have been shown to be particularly effective for the selective N-arylation of 4-aminophenols with a wide range of aryl bromides and chlorides nih.govrsc.org. The reaction typically employs a palladium precatalyst, the phosphine ligand, and a base like sodium tert-butoxide (NaOtBu) in a solvent such as 1,4-dioxane or tert-butanol (B103910) rsc.org. The steric hindrance provided by the cyclohexyl group in this compound is not expected to be a significant impediment for modern Buchwald-Hartwig catalyst systems, which are capable of coupling sterically demanding substrates nih.gov.

Table 2: Conditions for Palladium-Catalyzed Selective N-Arylation of 4-Aminophenol Derivatives This table is a representative summary based on studies with 4-aminophenol.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield |

|---|---|---|---|---|---|

| Pd precatalyst | BrettPhos | NaOtBu / K₂CO₃ | 1,4-Dioxane / t-BuOH | 110 | Excellent |

Biomimetic Catalysis Research

The structural similarity of metal complexes derived from this compound to the active sites of certain metalloenzymes makes them excellent candidates for biomimetic catalysis research.

Phenol (B47542) Oxidase Activity: Phenoxazinone synthase is a copper-containing enzyme that catalyzes the oxidative coupling of o-aminophenols to form phenoxazinone chromophores. Copper(II) complexes derived from Schiff bases of aminophenols serve as effective functional models for this enzyme rsc.orgsid.ir. A complex formed between a copper(II) ion and a Schiff base ligand derived from an aminophenol can catalyze the aerobic oxidation of substrates like 2-aminophenol to 2-aminophenoxazin-3-one with high efficiency rsc.org. Mechanistic studies, including mass spectrometry, suggest that the catalytic cycle proceeds through the formation of a complex-substrate adduct, mimicking the enzyme's mode of action rsc.orgsid.ir. The electronic and steric properties imparted by the cyclohexyl group in a this compound-derived ligand could be used to modulate the catalytic activity and stability of these biomimetic models.

Peroxidase-like Activity: Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide. Manganese complexes have emerged as functional mimics of these enzymes researchgate.net. Manganese(III) complexes with Schiff base ligands derived from aminophenols have been shown to catalyze the oxidation of substrates like o-aminophenol and 3,5-di-tert-butylcatechol (B55391) rsc.org. These complexes can also mimic manganese peroxidase by oxidizing Mn(II) to Mn(III), which in turn oxidizes phenolic substrates researchgate.net. A manganese(II) complex involving an asymmetric aminophenol-derived ligand has also been reported to exhibit peroxidase-like activity researchgate.net. The versatile coordination chemistry of this compound derivatives allows for the synthesis of such manganese complexes, providing valuable platforms to study the mechanisms of peroxidase enzymes.

Heterogeneous Catalysis Involving this compound Derived Structures (e.g., Immobilization on Supports)

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst separation, recovery, and reusability, thereby bridging the gap between homogeneous and heterogeneous catalysis. Structures derived from this compound, such as Schiff bases and their metal complexes, are well-suited for immobilization onto various supports.

Common solid supports include inorganic materials like silica (B1680970) (SiO₂) and alumina, as well as organic polymers rsc.orgmdpi.comsamipubco.com. The amino or hydroxyl groups of this compound can be used as anchor points to covalently attach the molecule to a functionalized support. For example, silica surfaces can be modified with aminopropyl groups, which can then be used to anchor a Schiff base ligand derived from an aminophenol mdpi.com. Subsequent metalation yields a silica-supported heterogeneous catalyst mdpi.commdpi.com.

These immobilized catalysts have shown efficacy in various reactions. Alumina-supported Mn(II), Co(II), Ni(II), and Cu(II) complexes of a Schiff base derived from 2-aminophenol have been used to catalyze the oxidation of cyclohexene (B86901) mdpi.com. Similarly, polymer-supported metal complexes are used in oxidation and epoxidation reactions rsc.orgsamipubco.com. The catalytic activity and stability of these heterogeneous systems are often enhanced compared to their homogeneous counterparts due to site isolation, which prevents bimolecular deactivation pathways samipubco.com. The recovery of the catalyst is simplified to a mere filtration, and the catalyst can often be reused for multiple cycles with minimal loss of activity mdpi.com.

Advanced Materials and Polymer Science Research Involving 4 Amino 2 Cyclohexylphenol Motif

Synthesis of Novel Polymeric Materials

The bifunctional nature of 4-Amino-2-cyclohexylphenol allows it to act as a monomer or a modifying agent in the creation of new polymeric structures with tailored properties.

Role as Monomer or Capping Agent in Polymerization Processes (e.g., polybenzoxazine derivatives)

Polybenzoxazines are a class of high-performance phenolic resins known for their excellent thermal and mechanical properties. cnrs.frmetu.edu.tr The synthesis of benzoxazine (B1645224) monomers typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. cnrs.fr this compound can serve as the aminophenol component in this reaction, leading to the formation of benzoxazine monomers. These monomers can then undergo thermally induced ring-opening polymerization to form crosslinked polybenzoxazine networks. cnrs.frmdpi.comnih.gov The cyclohexyl group from the this compound moiety can enhance the toughness and processability of the resulting polybenzoxazine films. cnrs.fr

The general synthesis of a benzoxazine monomer from an aminophenol is depicted below:

R-NH₂ + 2CH₂O + Ph-OH → R-N(CH₂OPh)CH₂OHWhere R represents the cyclohexyl group.

The resulting polybenzoxazine films often exhibit high glass transition temperatures (Tg) and improved toughness compared to traditional phenolic resins. cnrs.fr

Incorporation into Functional Polymers (e.g., polyimides from arylated aminophenols)

Functional polymers are designed to possess specific chemical, physical, or biological properties. mtu.edufrontiersin.org The amine and hydroxyl groups of this compound provide reactive sites for its incorporation into various polymer backbones, thereby introducing new functionalities. polysciences.com For instance, it can be used in the synthesis of polyimides, a class of polymers known for their exceptional thermal stability. While direct polymerization of this compound into polyimides is not commonly cited, its structural motifs can be part of more complex diamine monomers used for this purpose. The incorporation of bulky cyclohexyl groups can improve the solubility and processing characteristics of the resulting polyimides.

Development of Functional Dyes and Pigments Based on Structural Motifs

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent a significant class of synthetic colorants. nih.govresearchgate.net The aromatic amine structure within this compound makes it a potential precursor for the synthesis of azo dyes. Through a diazotization reaction followed by coupling with a suitable aromatic compound, a wide variety of colored compounds can be produced. The specific shade and properties of the resulting dye are influenced by the nature of the coupling component and any additional functional groups present. nih.govfrontiersin.org

The general reaction for the formation of an azo dye is as follows:

Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺Ar-N₂⁺ + Ar'-H → Ar-N=N-Ar' + H⁺Where Ar-NH₂ represents an aromatic amine like a derivative of this compound.

The resulting azo dyes can find applications in various industries, including textiles and printing. The cyclohexylphenol moiety may influence the dye's solubility, lightfastness, and affinity for different substrates.

Research into Antioxidant and UV Absorber Applications for Derived Compounds

Phenolic compounds are well-known for their antioxidant properties, which arise from their ability to scavenge free radicals. The hydroxyl group on the phenol ring of this compound can donate a hydrogen atom to a free radical, thereby neutralizing it and preventing oxidative damage. Research into derivatives of this compound could lead to the development of novel antioxidants for use in various applications, including the stabilization of polymers and other organic materials.

Furthermore, compounds containing phenolic and amino groups can exhibit UV absorbing properties. These molecules can absorb harmful ultraviolet radiation and dissipate it as heat, thereby protecting materials from photodegradation. The structural features of this compound make it a candidate for the design of new UV absorbers.

Design of Specialized Resins and Elastomers with Enhanced Properties

The incorporation of the this compound motif into resin and elastomer formulations can lead to materials with improved performance characteristics. In resins, the rigid cyclohexyl group can contribute to increased hardness and thermal stability. The reactive amine and hydroxyl groups can also participate in crosslinking reactions, leading to the formation of robust thermosetting materials.

Elastomers are polymers that exhibit rubber-like elasticity. nih.gov The introduction of functional groups from this compound into an elastomer backbone can provide sites for crosslinking or for modifying the polymer's polarity and intermolecular interactions. mdpi.com This can lead to elastomers with enhanced tensile strength, tear resistance, and thermal stability. rsc.org

Analytical and Spectroscopic Characterization in Research of 4 Amino 2 Cyclohexylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Tautomerism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. hmdb.ca For 4-Amino-2-cyclohexylphenol, both ¹H and ¹³C NMR would be employed to confirm the connectivity and arrangement of atoms.

In a ¹H NMR spectrum, the number of signals corresponds to the different types of protons present, their location (chemical shift) indicates their electronic environment, the integration of the signal reveals the number of protons of each type, and the splitting pattern shows the number of adjacent protons. researchgate.net The protons of the hydroxyl (-OH) and amino (-NH₂) groups are expected to appear as broad singlets with variable chemical shifts due to hydrogen bonding and exchange with solvents. docbrown.info Protons on the aromatic ring would appear in the aromatic region (typically 6.0-9.5 ppm), with their specific shifts and coupling patterns dictated by the positions of the amino, hydroxyl, and cyclohexyl substituents. pdx.edu The cyclohexyl group would exhibit a complex set of signals in the aliphatic region (typically 1.0-2.0 ppm).

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. beilstein-journals.org The aromatic carbons would resonate in the downfield region (approx. 110-160 ppm), with the carbons attached to the electron-donating -OH and -NH₂ groups being significantly shielded. The aliphatic carbons of the cyclohexyl ring would appear in the upfield region (approx. 20-50 ppm). pdx.edu

NMR is also a powerful tool for investigating tautomerism, the phenomenon where molecules interconvert through the migration of a proton. researchgate.netencyclopedia.pub While phenol-keto tautomerism is possible, aminophenols predominantly exist in the phenol (B47542) form. However, under specific conditions or in different solvents, NMR could detect the presence of minor tautomers by observing separate sets of signals corresponding to each form. The rate of interconversion between tautomers can also be studied using variable temperature NMR experiments. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Aromatic C-H | 6.5 - 7.5 | 115 - 130 | Three distinct signals with splitting based on position. |

| C-OH (Aromatic) | - | 145 - 155 | Carbon attached to the hydroxyl group. |

| C-NH₂ (Aromatic) | - | 135 - 145 | Carbon attached to the amino group. |

| C-Cyclohexyl (Aromatic) | - | 130 - 140 | Carbon attached to the cyclohexyl group. |

| Cyclohexyl C-H (methine) | 2.5 - 3.5 | 40 - 50 | The proton attached to the carbon bonded to the aromatic ring. |

| Cyclohexyl C-H (methylene) | 1.0 - 2.0 | 25 - 35 | Multiple overlapping signals. |

| -OH | 4.0 - 8.0 (variable) | - | Broad singlet, position is concentration and solvent dependent. |

| -NH₂ | 3.0 - 5.0 (variable) | - | Broad singlet, position is concentration and solvent dependent. |

Infrared (IR) Spectroscopy for Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound would display characteristic absorption bands for its key functional groups.

The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad, strong band in the region of 3200-3600 cm⁻¹. youtube.com The broadness of this peak is a direct result of intermolecular hydrogen bonding. youtube.com Similarly, the N-H stretching of the primary amine group gives rise to two sharp to medium bands (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ range. youtube.com The presence of both O-H and N-H groups, which can act as both hydrogen bond donors and acceptors, leads to complex hydrogen bonding interactions within the sample, influencing the shape and position of these bands. researchgate.netconsensus.app

Other expected absorptions include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the saturated cyclohexyl group (2850-2960 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (approx. 1500-1600 cm⁻¹). youtube.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Shape |

|---|---|---|---|

| Phenol O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Amine N-H | Stretch | 3300 - 3500 | Medium, Two bands |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H (Cyclohexyl) | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1500 - 1600 | Medium |

| Phenol C-O | Stretch | 1200 - 1260 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. msu.edu This technique is particularly useful for analyzing compounds with chromophores, such as the substituted benzene (B151609) ring in this compound.

The aromatic ring, along with the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, constitutes a conjugated system that gives rise to characteristic π → π* transitions. These transitions are expected to result in strong absorption bands in the UV region, typically between 200 and 400 nm. The presence of the lone pair electrons on the oxygen and nitrogen atoms also allows for n → π* transitions, which are generally weaker and may appear at longer wavelengths. msu.edu For comparison, 4-amino-2-nitrophenol, another substituted aminophenol, exhibits absorption maxima at 212 nm, 264 nm, and 342 nm. sielc.com

UV-Vis spectroscopy is also a powerful tool for reaction monitoring. By tracking the change in absorbance at a specific wavelength corresponding to a reactant or product, the progress and kinetics of a chemical reaction can be determined in real-time. chemicalbook.com For instance, if this compound were to undergo an oxidation reaction, the formation of a quinone-like product would lead to new absorption bands at longer wavelengths (in the visible region), providing a clear method to monitor the reaction's progress.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₇NO), the monoisotopic mass is 191.13101 Da. uni.lu

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 191. Under slightly different ionization conditions, such as electrospray ionization (ESI), adduct ions like [M+H]⁺ (m/z 192.13829) or [M+Na]⁺ (m/z 214.12023) are commonly seen. uni.lu

Analysis of the fragmentation pattern provides structural information. For this compound, a common fragmentation would be the loss of the cyclohexyl group or parts of it. For example, the related compound 4-cyclohexylphenol (B75765) shows a base peak at m/z 133, corresponding to the loss of a propyl group from the cyclohexyl ring, and a significant peak at m/z 107, corresponding to the hydroxyphenyl fragment. nih.gov A similar fragmentation pathway could be expected for this compound.

Table 3: Predicted Mass Spectrometry Data for this compound Data sourced from PubChem predictions. uni.lu

| Adduct/Ion | Predicted m/z |

|---|---|

| [M]⁺ | 191.13046 |

| [M+H]⁺ | 192.13829 |

| [M+Na]⁺ | 214.12023 |

| [M+K]⁺ | 230.09417 |

| [M-H]⁻ | 190.12373 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves directing an X-ray beam at a single crystal of the compound and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the electron density within the crystal, from which a detailed model of the molecular structure can be built.

For this compound, a successful crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would yield precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the planar aromatic ring. Crucially, the crystal structure would also detail the intermolecular interactions, such as the hydrogen bonding network formed by the amino and hydroxyl groups, which govern how the molecules pack together in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., Gas Chromatography)

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used.

Gas chromatography is suitable for volatile and thermally stable compounds. docbrown.info For the analysis of this compound, a method analogous to EPA Method 8041A for phenols could be employed. epa.gov This would likely involve a capillary column (e.g., a DB-5 or equivalent) and a Flame Ionization Detector (FID). epa.gov The retention time of the compound would be a characteristic identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. Derivatization may be necessary to improve volatility and peak shape. epa.gov

High-Performance Liquid Chromatography (HPLC) is versatile and can be used for a wider range of compounds, including those that are not volatile. For this compound, a reversed-phase HPLC method would likely be effective. This would typically use a C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection would be achieved using a UV detector set to one of the compound's absorption maxima. HPLC is also the preferred method for separating potential isomers or closely related impurities. nih.gov

Electroanalytical Techniques (e.g., Cyclic Voltammetry for Redox Behavior)

Electroanalytical techniques, such as cyclic voltammetry (CV), are used to study the redox (reduction-oxidation) properties of a compound. mdpi.com this compound contains both a phenol and an aromatic amine group, both of which are electrochemically active and can be oxidized.

The cyclic voltammogram of this compound would be expected to show an irreversible oxidation peak. Studies on the related compound 4-aminophenol (B1666318) show an oxidation process that forms a quinone-imine species. researchgate.netresearchgate.net This oxidation involves the transfer of electrons and protons from the molecule to the electrode surface. The potential at which this oxidation occurs (the anodic peak potential, Epa) provides information about how easily the molecule is oxidized. mdpi.com

By varying experimental parameters such as the scan rate and the pH of the supporting electrolyte, further details about the reaction mechanism can be elucidated. For example, a linear relationship between the peak current and the scan rate would suggest an adsorption-controlled electrode process. researchgate.net The dependence of the peak potential on pH can reveal the number of protons involved in the redox reaction.

Future Research Directions and Emerging Paradigms in 4 Amino 2 Cyclohexylphenol Chemistry

Sustainable Synthesis and Green Chemistry Innovations

The chemical industry is undergoing a significant shift towards more environmentally benign and sustainable practices. mgesjournals.comwjarr.com In the context of 4-Amino-2-cyclohexylphenol, future research will be heavily focused on developing green synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources. wjarr.comrsc.org

Key areas of investigation will include:

Catalytic Hydrogenation of Nitro-aromatics: Developing highly efficient and selective catalysts for the reduction of the corresponding nitrophenol. This would involve the use of earth-abundant metals and milder reaction conditions.

Biocatalysis: Employing enzymes or whole-cell systems to catalyze the synthesis of this compound. This approach offers the potential for high stereoselectivity and operation under ambient conditions.

Flow Chemistry: Transitioning from batch to continuous flow processes for the synthesis of this compound. hkust.edu.hk Flow chemistry can offer improved safety, better process control, and higher yields.

Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. wjarr.com

A comparative analysis of traditional versus potential green synthetic routes is presented in the table below.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Starting Materials | Petroleum-based | Bio-based or recycled |

| Catalyst | Homogeneous, often precious metals | Heterogeneous, earth-abundant metals, or biocatalysts |

| Solvent | Volatile organic compounds | Water, supercritical CO2, ionic liquids |

| Energy Consumption | High temperature and pressure | Lower temperature and pressure |

| Waste Generation | Significant byproducts and solvent waste | Minimized waste, potential for solvent recycling |

| Atom Economy | Moderate | High |

Rational Design of High-Performance Catalysts with Tunable Selectivity

The development of novel catalysts is central to advancing the chemistry of this compound. tu-freiberg.dersc.org Future research will focus on the rational design of catalysts that can control the selectivity of reactions involving this molecule, enabling the synthesis of specific isomers or derivatives. nih.govrsc.org

Key strategies in this area will include:

Computational Modeling: Using density functional theory (DFT) and other computational methods to model catalyst-substrate interactions and predict catalytic activity and selectivity.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): Utilizing these porous materials as catalyst supports or as catalysts themselves. The tunable pore size and chemical environment of MOFs and COFs can be exploited to achieve high selectivity.

Nanocatalysis: Designing well-defined metal nanoparticles with controlled size, shape, and composition to enhance catalytic performance.

Single-Atom Catalysis: Developing catalysts where individual metal atoms are dispersed on a support, maximizing atomic efficiency and providing unique catalytic properties.

The table below illustrates potential catalyst systems and their targeted applications in this compound chemistry.

| Catalyst System | Target Reaction | Desired Selectivity |

| Supported Gold-Palladium Nanoparticles | Selective oxidation of the amino group | High selectivity towards the corresponding nitroso or nitro compound |

| Chiral MOF-based Catalyst | Asymmetric hydrogenation of the phenol (B47542) ring | Enantioselective synthesis of a specific stereoisomer |

| Zeolite-encapsulated Copper Catalyst | C-N cross-coupling reactions | Regioselective functionalization of the amino group |

| Single-Atom Rhodium on TiO2 | Hydrodeoxygenation of the phenol group | Selective removal of the hydroxyl group |

Integration with Machine Learning and Artificial Intelligence for Chemical Discovery

Future applications of AI and ML in this field include:

Predictive Modeling: Developing ML models to predict the physicochemical properties, biological activity, and toxicity of novel this compound derivatives. nih.gov

De Novo Molecular Design: Using generative models to design new molecules based on the this compound scaffold with optimized properties for specific applications.

Reaction Optimization: Employing ML algorithms to rapidly screen and optimize reaction parameters for the synthesis of this compound and its derivatives, leading to higher yields and reduced costs.

Automated Synthesis: Combining AI with robotic platforms for the automated synthesis and testing of new compounds, creating a closed-loop discovery cycle. hkust.edu.hk

| Step | Description | AI/ML Tool |

| 1. Hypothesis Generation | Identify a target property (e.g., enhanced antioxidant activity) | Literature mining with Natural Language Processing (NLP) |

| 2. Virtual Library Generation | Create a large virtual library of this compound derivatives | Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs) |

| 3. Property Prediction | Predict the target property for all molecules in the virtual library | Quantitative Structure-Activity Relationship (QSAR) models |

| 4. Candidate Selection | Select the most promising candidates for synthesis | Multi-objective optimization algorithms |

| 5. Synthesis and Testing | Synthesize and experimentally validate the selected candidates | Automated synthesis platforms and high-throughput screening |

| 6. Model Refinement | Use the new experimental data to retrain and improve the predictive models | Active learning |

Exploration of Novel Material Applications with Tailored Functionalities

The unique chemical structure of this compound, with its combination of an aromatic ring, a cyclohexyl group, and amino and hydroxyl functionalities, makes it a promising building block for novel materials with tailored properties.

Future research in this area will focus on:

Polymer Chemistry: Incorporating this compound as a monomer in the synthesis of high-performance polymers such as polyamides, polyimides, and polybenzoxazoles. The bulky cyclohexyl group can enhance the thermal stability and solubility of these polymers.

Organic Electronics: Designing and synthesizing derivatives of this compound for use as organic light-emitting diode (OLED) materials, organic field-effect transistors (OFETs), or organic photovoltaic (OPV) devices.

Supramolecular Chemistry: Utilizing the hydrogen bonding capabilities of the amino and hydroxyl groups to construct self-assembling supramolecular structures with interesting optical or electronic properties.

Functional Coatings: Developing coatings based on this compound derivatives that exhibit anti-corrosion, anti-fouling, or self-healing properties.

The table below presents potential material applications and the key structural features of this compound that contribute to the desired functionality.

| Material Application | Key Structural Feature | Desired Functionality |

| High-Temperature Resistant Polymer | Bulky cyclohexyl group and rigid aromatic ring | Enhanced thermal stability and mechanical strength |

| Hole-Transporting Material in OLEDs | Electron-donating amino group | Efficient charge transport |

| Self-Assembling Nanostructures | Hydrogen bonding amino and hydroxyl groups | Formation of ordered structures with specific functions |

| Anti-corrosion Coating | Adhesion-promoting amino and hydroxyl groups | Strong interaction with metal surfaces |

Advanced Mechanistic Investigations via Coupled Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will employ a combination of advanced experimental and computational techniques to elucidate the intricate mechanistic details of reactions involving this compound.

Key approaches will include:

In Situ Spectroscopy: Using techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to monitor reactions in real-time and identify reaction intermediates.

Kinetic Isotope Effect (KIE) Studies: Employing isotopic labeling to probe the rate-determining steps of reactions and elucidate transition state structures.

Computational Chemistry: Utilizing high-level quantum chemical calculations to map out reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. researchgate.net

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound and its derivatives in different solvent environments or interacting with catalysts to understand the role of non-covalent interactions.

The following table provides an overview of coupled experimental and computational approaches for mechanistic investigation.

| Research Question | Experimental Technique | Computational Method |

| What is the rate-determining step of the reaction? | Kinetic studies, Kinetic Isotope Effect (KIE) measurements | Transition state theory calculations |

| What are the key reaction intermediates? | In situ spectroscopy (FTIR, NMR), trapping experiments | Density Functional Theory (DFT) calculations of intermediate structures and energies |

| What is the role of the catalyst? | Operando spectroscopy, surface science techniques | Quantum Mechanics/Molecular Mechanics (QM/MM) simulations |

| How does the solvent influence the reaction? | Solvent effect studies | Molecular Dynamics (MD) simulations with explicit solvent models |

Q & A

Q. What are the key spectroscopic identifiers for 4-Amino-2-cyclohexylphenol, and how can researchers validate its purity?

To confirm the identity and purity of this compound (CAS 92903-03-2), researchers should cross-reference experimental spectroscopic data with authoritative databases. For example:

- IR Spectroscopy : Compare absorption bands for amine (-NH₂) and hydroxyl (-OH) groups.

- NMR : Look for aromatic proton signals (δ 6.5–7.5 ppm) and cyclohexyl proton splitting patterns.

- Mass Spectrometry : Confirm the molecular ion peak at m/z 191.27 (C₁₂H₁₇NO) . Purity can be assessed via HPLC using a C18 column with UV detection at 254 nm, referencing retention times against NIST standards .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Based on safety data sheets for structurally similar compounds (e.g., 4-(Cyclohexylamino)phenol):

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- In case of exposure: Rinse eyes/skin with water for 15 minutes and seek medical attention .

- Store in a cool, dry place away from oxidizing agents .

Q. What synthetic routes are feasible for this compound, and what parameters influence yield?

While direct synthetic protocols are sparse in the literature, analogous phenolic amines are synthesized via:

- Friedel-Crafts Alkylation : Cyclohexylation of 4-aminophenol using cyclohexyl chloride and AlCl₃.

- Reductive Amination : Reaction of 2-cyclohexylphenol with ammonia under hydrogenation. Key parameters include catalyst choice (e.g., Pd/C for hydrogenation), solvent polarity, and temperature control (60–80°C). Monitor reaction progress via TLC with UV visualization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies in bioactivity data (e.g., antimicrobial vs. antioxidant effects) may arise from assay conditions or stereochemical variations. To address this:

- Standardize Assays : Use consistent cell lines (e.g., E. coli ATCC 25922 for antimicrobial tests) and negative/positive controls.

- Characterize Stereochemistry : Perform chiral HPLC or X-ray crystallography to confirm enantiomeric purity .

- Meta-Analysis : Compare data across studies using platforms like Connected Papers or PubMed, filtering for variables like pH and solvent .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

To functionalize the aromatic ring or amine group selectively:

- Protective Groups : Acetylate the -NH₂ group to prevent unwanted side reactions during electrophilic substitution.

- Catalytic Systems : Use Lewis acids (e.g., BF₃·Et₂O) to direct substitutions to the para position relative to the hydroxyl group.

- Computational Modeling : Apply DFT calculations (e.g., Gaussian 09) to predict reactive sites and transition states .

Q. How should researchers design stability studies for this compound under varying environmental conditions?

Stability protocols should include:

- Accelerated Degradation Tests : Expose the compound to UV light (λ = 254 nm), humidity (75% RH), and elevated temperatures (40°C).

- Analytical Monitoring : Track degradation products via LC-MS and compare against degradation pathways of analogous compounds (e.g., 4-hydroxyphenylamine) .

- pH Stability : Test solubility and decomposition in buffers (pH 3–10) to identify optimal storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.